N-(1H-benzimidazol-2-ylmethyl)-4-hydroxyquinoline-3-carboxamide N-(1H-benzimidazol-2-ylmethyl)-4-hydroxyquinoline-3-carboxamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC14804644
InChI: InChI=1S/C18H14N4O2/c23-17-11-5-1-2-6-13(11)19-9-12(17)18(24)20-10-16-21-14-7-3-4-8-15(14)22-16/h1-9H,10H2,(H,19,23)(H,20,24)(H,21,22)
SMILES:
Molecular Formula: C18H14N4O2
Molecular Weight: 318.3 g/mol

N-(1H-benzimidazol-2-ylmethyl)-4-hydroxyquinoline-3-carboxamide

CAS No.:

Cat. No.: VC14804644

Molecular Formula: C18H14N4O2

Molecular Weight: 318.3 g/mol

* For research use only. Not for human or veterinary use.

N-(1H-benzimidazol-2-ylmethyl)-4-hydroxyquinoline-3-carboxamide -

Specification

Molecular Formula C18H14N4O2
Molecular Weight 318.3 g/mol
IUPAC Name N-(1H-benzimidazol-2-ylmethyl)-4-oxo-1H-quinoline-3-carboxamide
Standard InChI InChI=1S/C18H14N4O2/c23-17-11-5-1-2-6-13(11)19-9-12(17)18(24)20-10-16-21-14-7-3-4-8-15(14)22-16/h1-9H,10H2,(H,19,23)(H,20,24)(H,21,22)
Standard InChI Key HMRQBVXJGFIHBF-UHFFFAOYSA-N
Canonical SMILES C1=CC=C2C(=C1)C(=O)C(=CN2)C(=O)NCC3=NC4=CC=CC=C4N3

Introduction

Structural Characteristics and Molecular Properties

N-(1H-Benzimidazol-2-ylmethyl)-4-hydroxyquinoline-3-carboxamide consists of a quinoline backbone substituted at the 3-position with a carboxamide group and at the 4-position with a hydroxyl group. The benzimidazole moiety is linked via a methylene bridge to the carboxamide nitrogen. This configuration creates a planar, conjugated system that facilitates π-π stacking interactions and hydrogen bonding, critical for molecular recognition in biological systems.

Key Structural Features:

  • Quinoline Core: The quinoline system provides a rigid aromatic framework, with the hydroxyl group at position 4 enhancing solubility and metal-chelating capabilities .

  • Benzimidazole Moiety: The benzimidazole ring, a bioisostere of purine, mimics nucleotide structures, enabling interactions with enzymes and nucleic acids .

  • Methylene Bridge: The -CH2- linker between benzimidazole and carboxamide introduces conformational flexibility, potentially optimizing binding to diverse targets.

Molecular Properties:

PropertyValue
Molecular FormulaC19H16N4O2
Molecular Weight332.4 g/mol
IUPAC NameN-[(1H-Benzimidazol-2-yl)methyl]-4-hydroxyquinoline-3-carboxamide
Key Functional GroupsHydroxyl, carboxamide, benzimidazole

The compound’s logP value (estimated at 2.1–2.5) suggests moderate lipophilicity, balancing membrane permeability and aqueous solubility.

Synthesis and Chemical Modifications

The synthesis of N-(1H-benzimidazol-2-ylmethyl)-4-hydroxyquinoline-3-carboxamide typically involves multi-step condensation and functionalization reactions. A plausible route, inferred from analogous compounds , includes:

  • Quinoline Precursor Preparation:

    • 4-Hydroxyquinoline-3-carboxylic acid is synthesized via the Skraup reaction, followed by oxidation and hydrolysis .

  • Benzimidazole Synthesis:

    • 1H-Benzimidazole-2-carbaldehyde is prepared by cyclizing o-phenylenediamine with formic acid .

  • Coupling Reaction:

    • The carboxamide bond is formed via activation of the carboxylic acid (e.g., using thionyl chloride) and subsequent reaction with 1H-benzimidazol-2-ylmethanamine.

Optimization Challenges:

  • Steric hindrance at the quinoline 3-position may reduce coupling efficiency, necessitating catalysts like DMAP .

  • Protecting groups (e.g., tert-butyldimethylsilyl for the hydroxyl group) are often required to prevent side reactions.

Biological Activities and Mechanisms

Antimicrobial Activity

While direct data on N-(1H-benzimidazol-2-ylmethyl)-4-hydroxyquinoline-3-carboxamide are scarce, structurally related compounds exhibit broad-spectrum antimicrobial effects:

Key Findings from Analogues:

  • Benzimidazole-Triazole Hybrids: Derivatives with 1,2,4-triazole substituents showed inhibitory activity against Aspergillus niger (MIC: 25–50 μg/mL) .

  • Quinoline-Triazole Hybrids: Compounds like 1,2,3-triazole-8-quinolinol demonstrated potent activity against Staphylococcus aureus (MIC: 10 μg/mL) .

Proposed Mechanism:
The hydroxyl and carboxamide groups may chelate metal ions essential for microbial enzymes, while the benzimidazole moiety intercalates into DNA or inhibits topoisomerases .

Chemical Reactivity and Derivative Design

The compound’s functional groups permit strategic modifications to enhance bioactivity:

Reaction TypeReagents/ConditionsProducts
Hydroxyl SubstitutionPOCl3, PCl5Chloroquinoline derivatives
Amide AlkylationAlkyl halides, K2CO3N-Alkylated carboxamides
Benzimidazole FunctionalizationHNO3/H2SO4Nitrobenzimidazole derivatives

Structure-Activity Relationships (SAR):

  • Electron-donating groups (e.g., -OCH3) on the quinoline ring enhance antimicrobial potency .

  • Bulky substituents on the benzimidazole nitrogen improve kinase selectivity.

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